molecular formula C15H14O2S B2426017 (2E)-1-(3-Methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one CAS No. 358656-72-1

(2E)-1-(3-Methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one

Cat. No.: B2426017
CAS No.: 358656-72-1
M. Wt: 258.34
InChI Key: IWWSEKAJEGXLNY-VOTSOKGWSA-N
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Description

“(2E)-1-(3-Methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one” is a chemical compound with the molecular formula C15H14O2S . It’s available from various manufacturers .


Molecular Structure Analysis

The molecular structure of this compound consists of 15 carbon atoms, 14 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom .

Mechanism of Action

Target of Action

The primary target of the compound (2E)-1-(3-Methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one is the voltage-gated sodium channel Na1.8 . This channel is specifically expressed in peripheral nociceptors and has been genetically and pharmacologically validated as a human pain target .

Mode of Action

The compound this compound interacts with its target, the Na1.8 channel, in a unique way. Unlike prior reported Na1.8 inhibitors that preferentially interacted with an inactivated state via the pore region, this compound was state-independent with similar potencies against closed and inactivated channels .

Biochemical Pathways

The compound this compound affects the pain signaling pathway. Voltage-gated sodium channels (Na) are responsible for action potential initiation and transmission of pain signals . By selectively inhibiting Na1.8, the compound can ameliorate pain while minimizing effects on other Na isoforms essential for cardiac, respiratory, and central nervous system physiology .

Pharmacokinetics

The compound has been shown to inhibit na18 in the nanomolar potency range and exhibited over 600-fold selectivity against human Na11-Na17 and Na19 . This suggests a high degree of specificity and potential for good bioavailability.

Result of Action

The compound this compound inhibits action potential firing in human dorsal root ganglia neurons . This results in the amelioration of pain signals, demonstrating the compound’s potential as a pain management agent .

Action Environment

The compound displayed species specificity for primate na18 over dog and rodent Na18 , suggesting that species differences may play a role in its action and efficacy.

Properties

IUPAC Name

(E)-1-(3-methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2S/c1-11-8-9-18-15(11)7-6-14(16)12-4-3-5-13(10-12)17-2/h3-10H,1-2H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWSEKAJEGXLNY-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=CC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C/C(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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